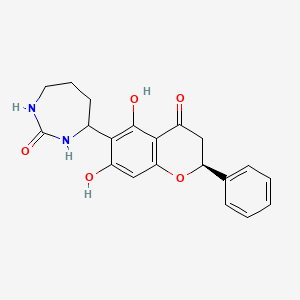

Citrinadin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

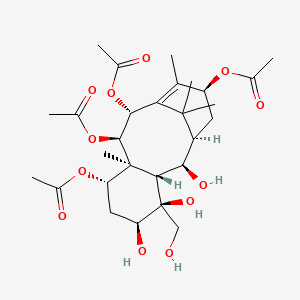

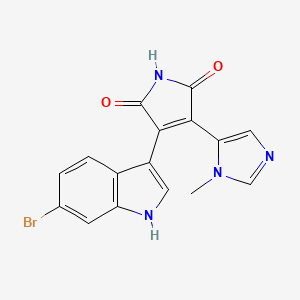

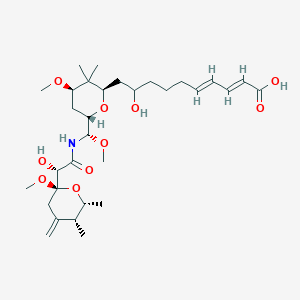

Citrinadin B is a natural product found in Penicillium citrinum with data available.

Scientific Research Applications

Citrin Deficiency and Related Disorders

Citrin, a mitochondrial aspartate glutamate carrier, is pivotal for urea synthesis and energy production in the liver. Mutations in the SLC25A13 gene, responsible for encoding citrin, lead to conditions such as adult-onset type II citrullinemia and neonatal intrahepatic cholestasis. These conditions are characterized by mutations affecting the urea cycle and energy transfer pathways, leading to symptoms like hyperammonemia and energy shortage in liver cells. Studies emphasize the significance of understanding citrin's roles and mutations for better therapeutic approaches and managing symptoms related to citrin deficiency (Saheki et al., 2004).

Metabolomic Approach in Citrin Deficiency Diagnosis

The metabolomic profiling of urine has been instrumental in diagnosing citrin deficiency. It's a non-invasive approach that identifies biomarkers associated with the disorder, facilitating rapid and accurate diagnosis. This approach is particularly beneficial for distinguishing citrin deficiency from other similar hyperammonemic syndromes, thus improving the specificity of the diagnosis (Kuhara et al., 2011).

Citrin and Hepatocyte Apoptosis

Research indicates that citrin plays a crucial role in hepatocyte survival. Downregulation of citrin can induce apoptosis in liver cells, highlighting its importance in liver function maintenance. This discovery is essential for understanding the molecular mechanisms behind liver diseases and developing targeted therapies (Sawada et al., 2007).

Dietary Management in Citrin Deficiency

Lactose (galactose)-restricted and medium-chain triglyceride (MCT)-supplemented formulas have shown promise in treating neonatal intrahepatic cholestasis caused by citrin deficiency. This dietary intervention aims to manage the increased cytosolic NADH/NAD ratio and provide alternative energy sources to hepatic cells, demonstrating the critical role of diet in managing genetic metabolic disorders (Hayasaka et al., 2012).

Molecular and Functional Studies in Citrin Deficiency

Investigations into the AGC2 gene, which encodes citrin, reveal the complexity of citrin deficiency disorders. Functional studies on mutated AGC2 proteins show reduced transport activity, confirming the link between specific mutations and the manifestation of citrin deficiency. This knowledge is crucial for precise diagnosis and understanding the disease's molecular basis (Fiermonte et al., 2011).

properties

Product Name |

Citrinadin B |

|---|---|

Molecular Formula |

C28H39N3O4 |

Molecular Weight |

481.6 g/mol |

IUPAC Name |

(3S,3'aS,6'R,9'aS,10'aR)-7-[(2S)-3,3-dimethyloxirane-2-carbonyl]-10'a-hydroxy-1',1',6'-trimethyl-3'a-(methylamino)spiro[1H-indole-3,2'-3,4,6,7,8,9,9a,10-octahydrocyclopenta[b]quinolizine]-2-one |

InChI |

InChI=1S/C28H39N3O4/c1-16-9-7-10-17-13-28(34)25(4,5)27(14-26(28,29-6)15-31(16)17)19-12-8-11-18(20(19)30-23(27)33)21(32)22-24(2,3)35-22/h8,11-12,16-17,22,29,34H,7,9-10,13-15H2,1-6H3,(H,30,33)/t16-,17+,22-,26+,27-,28-/m1/s1 |

InChI Key |

FMXABKNHBZJYPO-AMZVHIOHSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@@H]2N1C[C@]3(C[C@]4(C5=CC=CC(=C5NC4=O)C(=O)[C@@H]6C(O6)(C)C)C([C@@]3(C2)O)(C)C)NC |

Canonical SMILES |

CC1CCCC2N1CC3(CC4(C5=CC=CC(=C5NC4=O)C(=O)C6C(O6)(C)C)C(C3(C2)O)(C)C)NC |

synonyms |

citrinadin A citrinadin B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

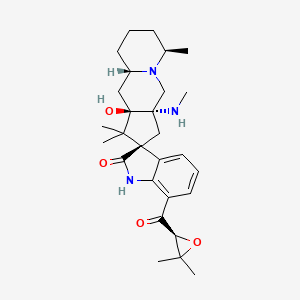

![10-[(3S)-3-aminopyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B1251819.png)

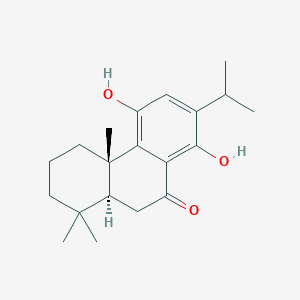

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1251823.png)